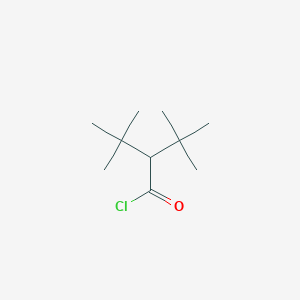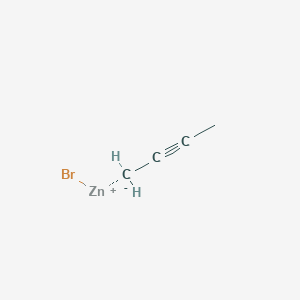
2-(2-Fluorophenyl)-4-methyl-1H-pyrrole
Descripción general
Descripción
Fluorophenyl compounds are a class of organic compounds that contain a phenyl group (a ring of six carbon atoms) with one or more fluorine atoms attached. They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of fluorophenyl compounds often involves the use of fluorinating agents or precursors that already contain a fluorophenyl group . The specific synthesis pathway would depend on the other functional groups present in the molecule.Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
Fluorophenyl compounds can participate in a variety of chemical reactions, depending on the other functional groups present in the molecule. For example, they can undergo reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds, such as their melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-(2-Fluorophenyl)-4-methyl-1H-pyrrole is a chemical compound that has been a subject of interest due to its potential applications in various scientific fields. A study by Qiu et al. (2009) highlights the significance of fluorinated biphenyl compounds, like 2-fluoro-4-bromobiphenyl, as intermediates in the manufacture of pharmaceuticals such as flurbiprofen. The study discusses the challenges and advancements in the synthesis of these compounds, emphasizing the importance of finding efficient and practical synthesis methods (Qiu et al., 2009).
Applications in Chemosensors
Roy (2021) reviewed the utilization of 4-Methyl-2,6-diformylphenol (DFP), a compound structurally related to 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole, in the development of chemosensors. These chemosensors have been successful in detecting various analytes, showcasing the potential of DFP and structurally related compounds in creating sensitive and selective detection systems (Roy, 2021).
Biomedical Applications
In the field of biomedical research, compounds with a pyrrole base have been extensively studied for their drug-like properties. A review by Li Petri et al. (2020) focuses on the discovery of novel synthetic compounds based on the pyrrole ring, noting its significant presence in various pharmaceutical applications. The review particularly emphasizes pyrrole-based compounds' anticancer, antimicrobial, and antiviral activities, highlighting the pyrrole nucleus's importance as a pharmacophore in drug development (Li Petri et al., 2020).
Supramolecular Chemistry
Research on calixpyrrole scaffolds by Ballester (2011) illustrates the use of pyrrole derivatives in the assembly of supramolecular capsules. The study discusses various approaches to utilizing calix[4]pyrrole derivatives, revealing their potential in forming capsular aggregates and templated capsules, which are crucial in the field of supramolecular chemistry (Ballester, 2011).
Mecanismo De Acción
The mechanism of action of a fluorophenyl compound would depend on its specific structure and the context in which it is used. For example, some fluorophenyl compounds are used as active ingredients in pharmaceuticals, where their mechanism of action may involve interacting with specific proteins or enzymes in the body .
Safety and Hazards
Like all chemicals, fluorophenyl compounds should be handled with care. They can pose health risks if ingested, inhaled, or come into contact with the skin or eyes. Safety data sheets provide information on the hazards associated with a particular compound, as well as precautions for safe handling and use .
Direcciones Futuras
Research on fluorophenyl compounds is ongoing, with potential applications in areas such as drug discovery, materials science, and chemical synthesis . Future directions may include the development of new synthesis methods, the design of fluorophenyl-based drugs with improved efficacy and safety profiles, and the exploration of new applications for these compounds.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-4-methyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-8-6-11(13-7-8)9-4-2-3-5-10(9)12/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGKUYVTEPVJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-4-methyl-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



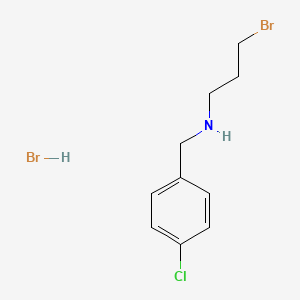
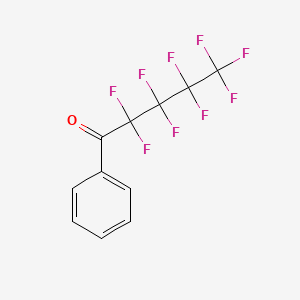
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)
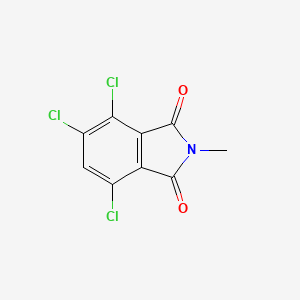




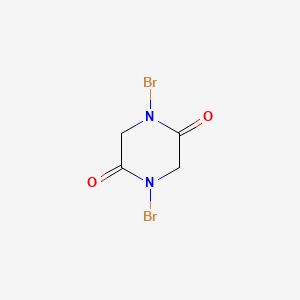

![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6307677.png)
